molecular formula C8H10O3S B1593178 3-(Methylsulfonyl)benzyl alcohol CAS No. 220798-39-0

3-(Methylsulfonyl)benzyl alcohol

Cat. No. B1593178
Key on ui cas rn: 220798-39-0
M. Wt: 186.23 g/mol
InChI Key: XFMFNVYEANZUHC-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

A solution of 3-(methylsulfonyl)benzoic acid (1.0 g, 5.0 mmol) in anhydrous THF (25 mL) was treated with BH3.THF (1 M solution, 7.5 mL) at room temperature. The reaction was stirred for 12 hours before it was quenched by slow addition of MeOH. The solvent was removed and the residue was purified by flash column chromatography (0–5% MeOH in CH2Cl2) to give the product (0.84 g, 90% yield). 1H NMR (300 MHz, CDCl3) δ: 3.06 (s, 3 H), 4.81 (d, J=6.0 Hz, 2 H), 7.54–7.59 (m, 1 H), 7.65–7.68 (m, 1 H), 7.85–7.88 (m, 1 H), 7.96 (s, 1 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])(=[O:4])=[O:3].B.C1COCC1>C1COCC1>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH2:8][OH:9])[CH:11]=[CH:12][CH:13]=1)(=[O:3])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
7.5 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 12 hours before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched by slow addition of MeOH
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (0–5% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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